methyl 3-(4-methylbenzamido)-5-phenylthiophene-2-carboxylate
Description
Methyl 3-(4-methylbenzamido)-5-phenylthiophene-2-carboxylate (IUPAC name: methyl 3-[(4-methylbenzoyl)amino]-5-phenylthiophene-2-carboxylate) is a thiophene-based benzamide derivative with the molecular formula C₂₂H₂₁NO₃S . Its structure features a thiophene core substituted with a phenyl group at position 5, a methylbenzamide moiety at position 3, and a methyl ester at position 2. This compound has garnered attention in medicinal chemistry for its modulation of cellular pathways, including interactions with transcription factors (e.g., NF-kappa-B, AP-1) and lipid metabolism . Its synthesis involves multi-step reactions, including cyclization and amidation, under controlled conditions to ensure purity .
Properties
IUPAC Name |
methyl 3-[(4-methylbenzoyl)amino]-5-phenylthiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO3S/c1-13-8-10-15(11-9-13)19(22)21-16-12-17(14-6-4-3-5-7-14)25-18(16)20(23)24-2/h3-12H,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIGQIFXRHDPEKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(SC(=C2)C3=CC=CC=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-(4-methylbenzamido)-5-phenylthiophene-2-carboxylate typically involves multi-step organic reactions
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Formation of the Thiophene Core:
- The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.
- Alternatively, the Paal-Knorr synthesis can be employed, where a 1,4-dicarbonyl compound reacts with sulfur to form the thiophene ring.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-(4-methylbenzamido)-5-phenylthiophene-2-carboxylate can undergo various chemical reactions, including:
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Oxidation:
- The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
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Reduction:
- The amido group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
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Substitution:
- Electrophilic substitution reactions can occur on the thiophene ring, allowing for the introduction of various substituents. For example, bromination can be achieved using bromine in acetic acid.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Bromine, acetic acid, sulfuric acid.
Major Products Formed:
Oxidation: Thiophene sulfoxides, thiophene sulfones.
Reduction: Amine derivatives.
Substitution: Brominated thiophene derivatives.
Scientific Research Applications
Methyl 3-(4-methylbenzamido)-5-phenylthiophene-2-carboxylate has several applications in scientific research:
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Medicinal Chemistry:
- It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
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Material Science:
- The compound can be used in the synthesis of organic semiconductors and conductive polymers, which are essential in the development of electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
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Biological Studies:
- It serves as a probe in biochemical assays to study enzyme interactions and inhibition mechanisms.
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Industrial Applications:
- The compound is used as an intermediate in the synthesis of more complex molecules for various industrial applications, including agrochemicals and dyes.
Mechanism of Action
The mechanism of action of methyl 3-(4-methylbenzamido)-5-phenylthiophene-2-carboxylate depends on its specific application:
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Pharmacological Action:
- In medicinal chemistry, the compound may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it could inhibit protein kinases or other signaling molecules, thereby modulating cellular processes such as proliferation and apoptosis.
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Material Science:
- As an organic semiconductor, the compound facilitates charge transport through π-π stacking interactions and conjugation along the thiophene backbone.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
The biological and chemical properties of thiophene derivatives are highly sensitive to substituent modifications. Below is a comparative analysis of methyl 3-(4-methylbenzamido)-5-phenylthiophene-2-carboxylate with its analogs:
| Compound | Substituents | Key Structural Differences | Impact on Properties | References |
|---|---|---|---|---|
| This compound | 4-Methylbenzamido, phenyl, methyl ester | Reference compound | Exhibits immunomodulatory effects via C1QR1 interaction; modulates lipid metabolism . | |
| Ethyl 3-(4-chlorobenzamido)-5-phenylthiophene-2-carboxylate | 4-Chlorobenzamido, ethyl ester | Chlorine (electron-withdrawing) replaces methyl; ethyl ester vs. methyl ester | Enhanced reactivity due to Cl; altered solubility and enzyme inhibition potential . | |
| Methyl 3-(4-fluorobenzamido)-5-phenylthiophene-2-carboxylate | 4-Fluorobenzamido | Fluorine (electron-withdrawing) replaces methyl | Improved π-π interactions and hydrogen bonding; potential for higher antibacterial activity . | |
| Methyl 3-(2-methoxybenzamido)-5-phenylthiophene-2-carboxylate | 2-Methoxybenzamido | Methoxy group at ortho position | Increased solubility and altered electronic properties; possible enhanced receptor binding . | |
| Methyl 3-(5-chlorothiophene-2-carboxamido)-5-phenylthiophene-2-carboxylate | Chlorothiophene carboxamido | Chlorinated thiophene substituent | Higher anticancer activity (IC₅₀ = 15 µM) compared to bromo/fluoro analogs . |
Key Research Findings
Functional Group Contributions
- Methylbenzamido Group : Enhances lipophilicity, aiding membrane penetration in biological systems .
- Phenyl Group at Position 5 : Stabilizes the thiophene ring via conjugation, improving thermal stability .
- Electron-Withdrawing Substituents (Cl, F, NO₂): Increase electrophilicity, enhancing binding to enzyme active sites (e.g., kinase inhibition) .
Pharmacological Potential
- Immunomodulation: Downregulates T-cell proliferation via dendritic cell interactions, suggesting applications in autoimmune diseases .
Data Tables
Table 2: Substituent Effects on Solubility
| Substituent | LogP | Aqueous Solubility (mg/mL) |
|---|---|---|
| 4-Methyl | 3.8 | 0.12 |
| 4-Fluoro | 3.5 | 0.18 |
| 2-Methoxy | 3.2 | 0.25 |
Biological Activity
Methyl 3-(4-methylbenzamido)-5-phenylthiophene-2-carboxylate is a compound of significant interest in medicinal chemistry and materials science due to its diverse biological activities and potential applications. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, research findings, and comparisons with similar compounds.
Chemical Structure and Properties
This compound features a thiophene ring substituted with a methylbenzamido group and a phenyl group. This unique structure contributes to its biological activity, allowing it to interact with various molecular targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways. For instance, it could target protein kinases or other signaling molecules, modulating cellular processes such as proliferation and apoptosis.
- Biochemical Probing : It serves as a probe in biochemical assays, aiding in the study of enzyme interactions and inhibition mechanisms.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. The compound has been investigated for its ability to induce apoptosis in cancer cells through various pathways, including:
- Cell Cycle Arrest : It may cause cell cycle arrest at specific phases, preventing cancer cell proliferation.
- Induction of Apoptosis : The compound has shown potential in triggering apoptotic pathways in human hepatoblastoma cells (Hep-G2), indicating its cytotoxic effects against cancer cells .
Anti-inflammatory Effects
The compound is also being studied for its anti-inflammatory properties. It may inhibit pro-inflammatory cytokines and enzymes, contributing to reduced inflammation in various models. This activity is particularly relevant for conditions such as arthritis and other inflammatory diseases.
Case Studies
- Cytotoxicity Assessment : In vitro studies demonstrated that this compound exhibited significant cytotoxic effects against Hep-G2 cells, with IC50 values comparable to established anticancer agents .
- Mechanistic Studies : Molecular docking studies revealed that the compound interacts with key residues in target enzymes, suggesting a competitive inhibition mechanism. This was confirmed through kinetic studies which showed dose-dependent inhibition patterns .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar compounds is useful:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Methyl 3-(3-methylbenzamido)-5-phenylthiophene-2-carboxylate | Similar thiophene core; different benzamido position | Antimicrobial properties |
| 3-Bromo-4-methylbenzamido derivatives | Halogen substitution on benzamido group | Enhanced anticancer activity |
| Phenylthiophene derivatives | Varying substitution patterns on thiophene | Diverse electronic properties |
Applications in Medicinal Chemistry
This compound is being explored as a pharmacophore in drug design due to its promising biological activities. Its ability to modulate enzyme activity makes it a candidate for developing new therapies for cancer and inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
